molecular formula C8H11NO3 B13068248 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid

Cat. No.: B13068248
M. Wt: 169.18 g/mol
InChI Key: SXPLBUMSCLYKPV-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a carboxylic acid group and a 2-methylpropyl substituent on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpropylamine with glyoxylic acid can lead to the formation of the oxazole ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazole-2-methanol or oxazole-2-aldehyde.

Scientific Research Applications

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxazole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropyl)-1,3-thiazole-2-carboxylic acid: Similar structure but contains a sulfur atom instead of oxygen.

    4-(2-Methylpropyl)-1,3-imidazole-2-carboxylic acid: Contains an additional nitrogen atom in the ring.

Uniqueness

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(2-methylpropyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-5(2)3-6-4-12-7(9-6)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

SXPLBUMSCLYKPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=COC(=N1)C(=O)O

Origin of Product

United States

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